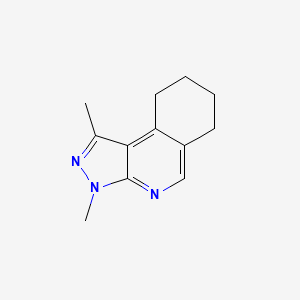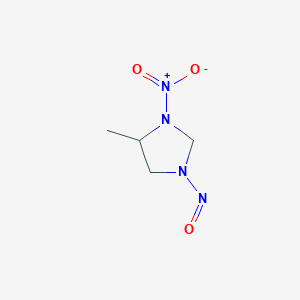
10-(2,5-dioxopyrrol-1-yl)decanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2,5-dioxopyrrol-1-yl)decanoic acid is an organic compound with the molecular formula C14H21NO4 It is a derivative of decanoic acid, featuring a pyrrolidine-2,5-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,5-dioxopyrrol-1-yl)decanoic acid typically involves the reaction of decanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with dicyclohexylurea as a byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
10-(2,5-dioxopyrrol-1-yl)decanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyrrolidine-2,5-dione moiety to a pyrrolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
10-(2,5-dioxopyrrol-1-yl)decanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 10-(2,5-dioxopyrrol-1-yl)decanoic acid involves its interaction with specific molecular targets. The compound can act as an acylating agent, modifying proteins or other biomolecules by forming covalent bonds with nucleophilic residues. This modification can alter the function of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanoic acid: A simple fatty acid with similar chain length but lacking the pyrrolidine-2,5-dione moiety.
N-hydroxysuccinimide esters: Compounds with similar reactivity due to the presence of the NHS group.
Uniqueness
10-(2,5-dioxopyrrol-1-yl)decanoic acid is unique due to its combination of a long aliphatic chain and a reactive pyrrolidine-2,5-dione moiety. This structure imparts distinct chemical properties, making it valuable in various applications where both hydrophobic and reactive functionalities are required.
Propriétés
| 90267-87-1 | |
Formule moléculaire |
C14H21NO4 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
10-(2,5-dioxopyrrol-1-yl)decanoic acid |
InChI |
InChI=1S/C14H21NO4/c16-12-9-10-13(17)15(12)11-7-5-3-1-2-4-6-8-14(18)19/h9-10H,1-8,11H2,(H,18,19) |
Clé InChI |
KUSRFCYGKCEASX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C1=O)CCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate](/img/no-structure.png)
![N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine](/img/structure/B14365242.png)

![N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N'-cyano-N''-methylguanidine](/img/structure/B14365252.png)


![7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B14365309.png)
